molecular formula C18H15F3N2O2 B2403953 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 941992-68-3

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2403953
CAS RN: 941992-68-3
M. Wt: 348.325
InChI Key: FHUIWLNRYCVROI-UHFFFAOYSA-N
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Description

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide” is a chemical compound . It is also known by registry numbers ZINC000067601863 . This compound is available from suppliers, including ChemBridge Corporation .


Molecular Structure Analysis

The molecular formula of this compound is C17H15F3N2O3S . The molecular weight is 384.37 . The InChI Key is CWXGHKNNHWIAAC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available sources .

Mechanism of Action

Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, which are structurally similar to the compound , have been studied as new antimicrotubule agents targeting the colchicine-binding site . They exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . They block cell cycle progression in the G2/M phase . Immunofluorescence, tubulin affinity, and tubulin polymerization assays show that they cause microtubule depolymerization by docking the colchicine-binding site .

Safety and Hazards

Specific safety and hazard information for “N-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide” is not available in the sources .

Future Directions

The future directions for the study of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide” are not specified in the available sources .

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-14-6-8-15(9-7-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUIWLNRYCVROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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